molecular formula C11H11NO B1296323 2,4-Dimethylbenzoylacetonitrile CAS No. 53882-91-0

2,4-Dimethylbenzoylacetonitrile

Cat. No. B1296323
CAS RN: 53882-91-0
M. Wt: 173.21 g/mol
InChI Key: IAOTYAKWHCILDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzoylacetonitrile consists of a benzene ring with two methyl groups at the 2 and 4 positions, a carbonyl group at the 1 position, and a nitrile group attached to the carbonyl carbon.


Physical And Chemical Properties Analysis

2,4-Dimethylbenzoylacetonitrile is a white solid . It has a molecular weight of 173.21 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

2,4-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is a white solid and is often used in the field of organic chemistry .

  • Controlled Release of Herbicides : A study has been conducted on the controlled release of herbicides using 2,4-Dimethylbenzoylacetonitrile . The study focused on reducing the volatilization and leaching risks of pesticides . The herbicides were intercalated into Zn–Al hydrotalcite nanosheets, which were fabricated by a modified co-precipitation method . The developed 2,4-Dimethylbenzoylacetonitrile nanosheets could evidently retard 2,4-D leaching through the soil .

  • Synthesis of 2,4,5-Trisubstituted-2-Imidazolines : 2,4-Dimethylbenzoylacetonitrile has been used in the synthesis of 2,4,5-trisubstituted-2-imidazolines . These heterocycles have a wide range of applications in biomedical science, pharmaceuticals, surfactants, and catalysis . The derivatives are conventionally prepared through the reaction of aromatic aldehydes and ammonia, requiring harsh conditions and toxic solvents . The synthesis was attempted in sixteen different green solvents . Reaction kinetics and quantum mechanical studies revealed the elementary steps of the cyclisation .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOTYAKWHCILDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301627
Record name 2,4-DIMETHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzoylacetonitrile

CAS RN

53882-91-0
Record name 53882-91-0
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Record name 2,4-DIMETHYLBENZOYLACETONITRILE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dimethylphenyl)-3-oxopropanenitrile
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Synthesis routes and methods

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (1.6 mL) in 35 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then slowly treated with 12 mL of a 2.5 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 45 min. and then slowly treated with a solution of 5 gms. of 2,4-dimethyl-benzoic acid ethyl ester in 5 mL of anhydrous THF. The resulting solution is then stirred overnight at room temperature. Subsequently, the reaction mixture is treated with 10% NaOH(aq) to dissolve solids and then extracted with ethyl acetate. The aqueous layer is acidified (pH 6) with HCl(aq) affording a white precipitate which subsequently is filtered. The organic layer is concentrated in vacuo and the residue is triturated with isopropanol resulting in the formation of additional white precipitate. The combined precipitates provide the desired 3-(2,4-dimethyl-phenyl)-3-oxo-propionitrile in the amount of2.0011 gms.
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